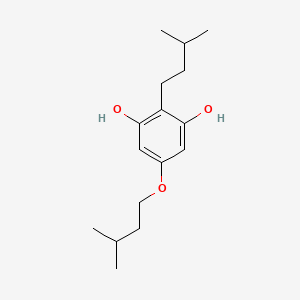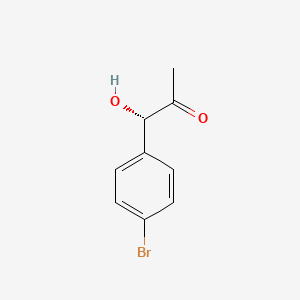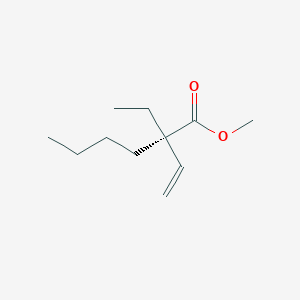
methyl (2S)-2-ethenyl-2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-ethenyl-2-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate backbone, which includes an ethenyl and an ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2S)-2-ethenyl-2-ethylhexanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-ethenyl-2-ethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-ethenyl-2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters, or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-ethenyl-2-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-ethenyl-2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. This process can be exploited in prodrug design, where the ester compound is converted to an active drug in vivo.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-ethylhexanoate: Lacks the ethenyl group, resulting in different reactivity and applications.
Ethyl (2S)-2-ethenyl-2-ethylhexanoate: Contains an ethyl ester group instead of a methyl ester group, affecting its physical and chemical properties.
Uniqueness
Methyl (2S)-2-ethenyl-2-ethylhexanoate is unique due to the presence of both ethenyl and ethyl substituents on the hexanoate backbone
Eigenschaften
CAS-Nummer |
919087-62-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
methyl (2S)-2-ethenyl-2-ethylhexanoate |
InChI |
InChI=1S/C11H20O2/c1-5-8-9-11(6-2,7-3)10(12)13-4/h6H,2,5,7-9H2,1,3-4H3/t11-/m0/s1 |
InChI-Schlüssel |
LEIVZLDHFULAMY-NSHDSACASA-N |
Isomerische SMILES |
CCCC[C@@](CC)(C=C)C(=O)OC |
Kanonische SMILES |
CCCCC(CC)(C=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


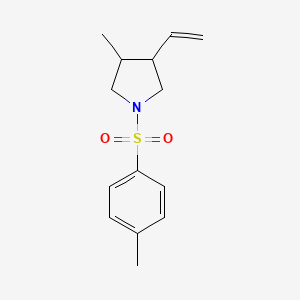

![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)
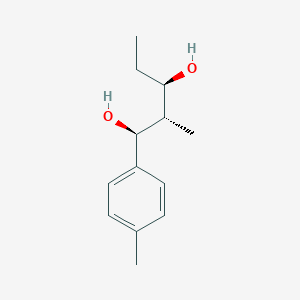
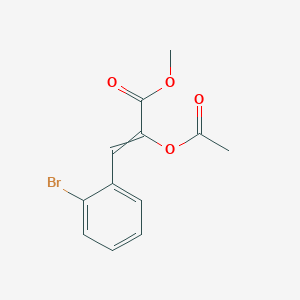
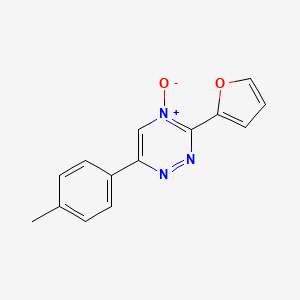
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
